RA X Peptide
CAS No.: 140679-94-3
Cat. No.: VC0541092
Molecular Formula: C43H52N6O11
Molecular Weight: 828.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 140679-94-3 |
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Molecular Formula | C43H52N6O11 |
Molecular Weight | 828.9 g/mol |
IUPAC Name | (2S)-N-[(E,2S,4S,7S)-7-[[(2R)-2-aminopropanoyl]amino]-4-formyl-5-(3-hydroxy-4-methoxyphenyl)-2-[[(Z)-3-(4-methoxyphenyl)-2-(methylamino)prop-2-enoyl]amino]-3,6,10-trioxodec-8-en-4-yl]-3-(4-hydroxyphenyl)-N-methyl-2-(methylamino)propanamide |
Standard InChI | InChI=1S/C43H52N6O11/c1-25(44)40(56)48-32(9-8-20-50)38(54)37(29-14-19-36(60-7)35(53)23-29)43(24-51,49(5)42(58)34(46-4)22-27-10-15-30(52)16-11-27)39(55)26(2)47-41(57)33(45-3)21-28-12-17-31(59-6)18-13-28/h8-21,23-26,32,34,37,45-46,52-53H,22,44H2,1-7H3,(H,47,57)(H,48,56)/b9-8+,33-21-/t25-,26+,32+,34+,37?,43-/m1/s1 |
Standard InChI Key | BNAKNBRLTYXQLE-NFCBLYOKSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@@H](/C=C/C=O)C(=O)C(C1=CC(=C(C=C1)OC)O)[C@](C=O)(C(=O)[C@H](C)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/NC)N(C)C(=O)[C@H](CC3=CC=C(C=C3)O)NC)N |
SMILES | CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N |
Canonical SMILES | CC(C(=O)NC(C=CC=O)C(=O)C(C1=CC(=C(C=C1)OC)O)C(C=O)(C(=O)C(C)NC(=O)C(=CC2=CC=C(C=C2)OC)NC)N(C)C(=O)C(CC3=CC=C(C=C3)O)NC)N |
Appearance | Solid powder |
Introduction
Discovery and Structural Characterization of RaxX
RaxX was first identified through studies investigating the molecular mechanisms underlying the interaction between Xoo and rice plants. Genetic screens revealed that raxX is part of the raxSTAB operon, which is essential for Xoo virulence . The mature RaxX peptide is derived from a precursor protein (proRaxX) through proteolytic processing. Structural analysis demonstrates that RaxX shares homology with eukaryotic sulfated peptides, such as plant PSY peptides, which are involved in root growth regulation .
Biosynthesis and Posttranslational Modifications
RaxX biosynthesis involves two key steps:
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Ribosomal Synthesis: The raxX gene encodes a precursor peptide (proRaxX) containing an N-terminal leader sequence and a C-terminal core peptide.
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Tyrosine Sulfation: The enzyme RaxST, a bacterial sulfotransferase, catalyzes the addition of a sulfate group to a conserved tyrosine residue within the core peptide . This modification is critical for RaxX’s ability to activate the XA21 immune receptor.
The proteolytic processing of proRaxX is mediated by the ABC transporter RaxB, which cleaves the precursor at a Gly–Gly motif to release the mature sulfated peptide . Intriguingly, the noncognate peptidase-containing transporter component B (PctB) can partially substitute for RaxB, suggesting functional redundancy in proteolytic systems .
Functional Role in Plant Immunity
RaxX operates at the interface of pathogen virulence and host immunity. While it mimics host peptides to suppress immune responses, its sulfated form is recognized by the rice XA21 receptor, triggering a robust defense mechanism .
Interaction with the XA21 Immune Receptor
Binding assays using surface plasmon resonance (SPR) have demonstrated that sulfated RaxX binds XA21 with high affinity () . This interaction induces conformational changes in XA21, activating downstream signaling pathways that culminate in the production of reactive oxygen species (ROS) and pathogenesis-related (PR) proteins .
Table 1: Key Features of RaxX-XA21 Interaction
Parameter | Value/Description | Source |
---|---|---|
Binding affinity () | 12.3 nM | |
Critical residue | Sulfated tyrosine (Tyr22) | |
Signaling output | ROS burst, PR protein synthesis |
Comparative Analysis with Eukaryotic RiPPs
RaxX belongs to an understudied class of tyrosine-sulfated RiPPs found in both prokaryotes and eukaryotes. Unlike traditional RiPPs, which often exhibit antimicrobial properties, RaxX has evolved to manipulate host physiology.
Evolutionary Implications
The structural mimicry of host peptides by RaxX suggests convergent evolution between pathogenic bacteria and their plant hosts. For example:
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PSY Peptides: Plant peptides involved in root development share sulfation-dependent recognition mechanisms with RaxX .
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Mammalian Hormones: Sulfated peptides like cholecystokinin (CCK) utilize similar posttranslational modifications for receptor binding .
Agricultural and Biotechnological Applications
The discovery of RaxX has opened new avenues for engineering disease-resistant crops. Strategies under investigation include:
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XA21 Receptor Engineering: Enhancing XA21 expression or ligand-binding affinity in rice cultivars.
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RaxX Inhibitors: Designing small molecules or peptides that block RaxX sulfation or receptor interaction.
Table 2: Experimental Models for RaxX Studies
Model System | Key Finding | Source |
---|---|---|
Xoo-Rice Interaction | RaxX sulfation is essential for virulence | |
Arabidopsis Transgenics | Heterologous XA21 expression confers resistance |
Challenges and Future Directions
Despite progress, critical questions remain:
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Mechanism of Sulfotransferase RaxST: Structural studies are needed to elucidate how RaxST achieves substrate specificity.
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Ecological Impact: Could widespread use of XA21-engineered crops drive pathogen evolution?
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